![molecular formula C64H72N4O20Rh2 B1149724 Tétrakis[N-phtaloyl-(S)-tert-leucinate] de dirhodium Bis(acétate d'éthyle) Adduct CAS No. 154090-43-4](/img/structure/B1149724.png)

Tétrakis[N-phtaloyl-(S)-tert-leucinate] de dirhodium Bis(acétate d'éthyle) Adduct

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Dirhodium complexes have gained significant attention in the field of chemistry due to their exceptional catalytic properties, particularly in enantioselective reactions. These complexes are known for their ability to facilitate a variety of chemical transformations with high precision and efficiency.

Synthesis Analysis

The practical synthesis of Dirhodium(II) tetrakis[N-phthaloyl-(S)-tert-leucinate], Rh2(S-PTTL)4, involves the N-phthaloylation of (S)-tert-leucine with minimal racemization, highlighting an efficient and reliable preparation method for this potent catalyst for enantioselective carbene transformations (Tsutsui et al., 2005).

Molecular Structure Analysis

Dirhodium complexes are characterized by their unique molecular structure, which plays a crucial role in their catalytic activity. The precise arrangement of ligands around the dirhodium core allows for selective interaction with substrates, facilitating highly specific chemical transformations.

Chemical Reactions and Properties

Dirhodium(II) tetrakis[N-phthaloyl-(S)-tert-leucinate] has been utilized in various enantioselective reactions, including C-H insertion processes and amination of silyl enol ethers, demonstrating its versatility as a catalyst. The compound's ability to catalyze reactions with high enantioselectivity makes it a valuable tool in synthetic chemistry (Anada et al., 2007).

Applications De Recherche Scientifique

Transformations asymétriques des carbènes

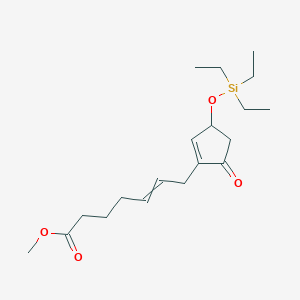

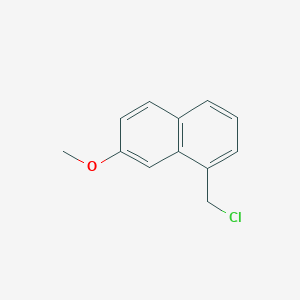

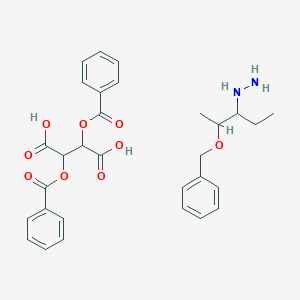

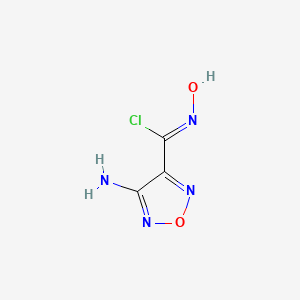

Ce composé a été utilisé comme catalyseur pour les transformations asymétriques des carbènes de composés α-diazo carbonylés {svg_1} {svg_2}. Ce processus a connu des progrès remarquables au cours de la dernière décennie {svg_3}.

Cyclopropanation

Le composé a été utilisé dans des processus de cyclopropanation {svg_4}. Il s'agit d'une réaction chimique dans laquelle un carbène est converti en cyclopropane.

Insertion C–H

Le composé s'est avéré particulièrement efficace dans les insertions C–H intramoléculaires {svg_5}. Il s'agit d'un type de réaction où une liaison carbone-hydrogène est formée par l'insertion d'un carbène dans une liaison C–H.

Doubles insertions C–H intramoléculaires

Le composé a également été utilisé dans les doubles insertions C–H intramoléculaires {svg_6}. Il s'agit d'une version plus complexe du processus d'insertion C–H, impliquant deux insertions.

Insertions C–H aromatiques énantiotopiquement sélectives

Le composé a été utilisé dans les insertions C–H aromatiques énantiotopiquement sélectives {svg_7}. Il s'agit d'un processus où l'un des deux groupes identiques d'une molécule est préférentiellement transformé.

Cycloadditions 1,3-dipolaires intermoléculaires

Le composé a été utilisé dans les cycloadditions 1,3-dipolaires intermoléculaires via la génération d'ylures d'ester-carbonyle {svg_8}. Il s'agit d'un type de réaction organique où un 1,3-dipôle est ajouté à un dipolarophile pour former un cycle à cinq chaînons.

Réarrangements sigmatropiques [2,3]

Le composé a été utilisé dans les réarrangements sigmatropiques [2,3] via la formation intramoléculaire d'ylures d'oxonium allyliques ou propargyliques {svg_9}. Il s'agit d'un type de réaction péicyclique où un substituant se déplace d'une partie d'un système π vers une autre partie du même système.

Synthèse de carboxylates de dirhodium(II) chiraux

Le composé a été utilisé dans la synthèse de carboxylates de dirhodium(II) chiraux {svg_10}. Ce sont des composés qui intègrent des N-phtaloyl-(S)-aminoacides comme ligands de pontage {svg_11}.

Mécanisme D'action

Target of Action

It is known that dirhodium complexes are often used as catalysts in various chemical reactions .

Mode of Action

Dirhodium complexes are generally known to act as catalysts in chemical reactions, facilitating the transformation of certain molecules into others .

Biochemical Pathways

As a catalyst, it likely plays a role in facilitating specific chemical reactions, but the exact pathways would depend on the reactants involved .

Pharmacokinetics

As a catalyst, it’s likely that its bioavailability and pharmacokinetics would depend on the specific context in which it’s used .

Result of Action

As a catalyst, it would facilitate specific chemical reactions, with the results depending on the reactants and conditions .

Action Environment

Like all catalysts, its effectiveness could potentially be influenced by factors such as temperature, ph, and the presence of other substances .

The exact details of its action would likely depend on the specific context in which it is used .

Orientations Futures

Propriétés

IUPAC Name |

(2S)-2-(1,3-dioxoisoindol-2-yl)-3,3-dimethylbutanoate;rhodium(2+) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C14H15NO4.2Rh/c4*1-14(2,3)10(13(18)19)15-11(16)8-6-4-5-7-9(8)12(15)17;;/h4*4-7,10H,1-3H3,(H,18,19);;/q;;;;2*+2/p-4/t4*10-;;/m1111../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDTSLZCQKKXVQL-MYHKTDPMSA-J |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)[O-])N1C(=O)C2=CC=CC=C2C1=O.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=CC=CC=C2C1=O.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=CC=CC=C2C1=O.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=CC=CC=C2C1=O.[Rh+2].[Rh+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)[O-])N1C(=O)C2=CC=CC=C2C1=O.CC(C)(C)[C@@H](C(=O)[O-])N1C(=O)C2=CC=CC=C2C1=O.CC(C)(C)[C@@H](C(=O)[O-])N1C(=O)C2=CC=CC=C2C1=O.CC(C)(C)[C@@H](C(=O)[O-])N1C(=O)C2=CC=CC=C2C1=O.[Rh+2].[Rh+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H56N4O16Rh2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1246.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

154090-43-4 |

Source

|

| Record name | Rhodium, tetrakis[μ-[α-(1,1-dimethylethyl)-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetato-κO2:κO2′]]di-, (Rh-Rh), stereoisomer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154090-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.